molecular formula C13H19ClO3 B8552501 1-Chloro-4-(2,2-diethoxy-ethoxy)-2-methyl-benzene

1-Chloro-4-(2,2-diethoxy-ethoxy)-2-methyl-benzene

Cat. No. B8552501
M. Wt: 258.74 g/mol
InChI Key: JQSHSGAIPYUCAM-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,2-diethoxy-ethoxy)-2-methyl-benzene is a useful research compound. Its molecular formula is C13H19ClO3 and its molecular weight is 258.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-(2,2-diethoxy-ethoxy)-2-methyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(2,2-diethoxy-ethoxy)-2-methyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H19ClO3

Molecular Weight

258.74 g/mol

IUPAC Name

1-chloro-4-(2,2-diethoxyethoxy)-2-methylbenzene

InChI

InChI=1S/C13H19ClO3/c1-4-15-13(16-5-2)9-17-11-6-7-12(14)10(3)8-11/h6-8,13H,4-5,9H2,1-3H3

InChI Key

JQSHSGAIPYUCAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=CC(=C(C=C1)Cl)C)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-4-methyl-benzofuran with 5-chloro-6-methyl-benzofuran (19.6 g), N-bromosuccinimide (23 g) and benzoyl peroxide (160 mg) in carbon tetrachloride (350 ml) was heated under reflux under a 200 W lamp for 36 h. The cooled mixture was filtered through hyflo and the filtrate evaporated to give the title compound as a dark oil (28.8 g)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of diethyl cyanomethylphosphonate (11.5 ml) in dry ethylene glycol dimethyl ether (DME; 10 ml) was added dropwise to a suspension of sodium hydride (60%; 2.914 g) in DME (50 ml) at 0° under nitrogen. The mixture was stirred at 0° for 20 mins. Then a solution of 5-chloro-benzofuran-4-carbaldehyde mixture with 5-chloro-benzofuran-6-carbaldehyde (10.95 g) in DME (50 ml) was added in one portion. The mixture was heated at 60° for 2 h, cooled to room temperature and partitioned between water (150 ml) and ether (3×100 ml). The combined organic extracts were washed with brine (2×100 ml) and dried (MgSO4). The solvent was evaporated and the residue purified by column chromatography. Elution with cyclohexane/ethyl acetate 20:1 gave the title compound as a colourless solid (6.75 g)
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
2.914 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-chloro-benzofuran-6-carbaldehyde
Quantity
10.95 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-chloro-3-methylphenol (47 g), bromoacetaldehyde diethyl acetal (45 ml) and potassium hydroxide (33.6 g) in dimethyl sulphoxide (250 ml) was heated at 120° for 2 h. The cooled mixture was partitioned between water (750 ml) and toluene (3×500 ml) and the combined organic extracts washed with brine/water 1:1 (3×300 ml) and dried (Na2SO4). The solvent was evaporated to give the title compound as a pale yellow oil (67.9 g)
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 4-bromomethyl-5-chloro-benzofuran mixture with 6-bromomethyl-5-chloro-benzofuran (30.54 g) in dry acetonitrile (80 ml) was added dropwise to a mixture of N-methylmorpholine-N-oxide (29.14 g) and 4 Å molecular sieves in dry acetonitrile (100 ml) at 100 under nitrogen. The mixture was stirred at room temperature for 5 h, filtered through hyflo and the filtrate evaporated. The residue was triturated under ether (100 ml) and filtered. The filtrate was evaporated and the residue recrystalised from cyciohexane to give the title compound as a pale yellow solid (10.95 g)
Name
4-bromomethyl-5-chloro-benzofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromomethyl-5-chloro-benzofuran
Quantity
30.54 g
Type
reactant
Reaction Step One
Quantity
29.14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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